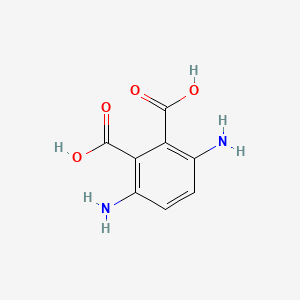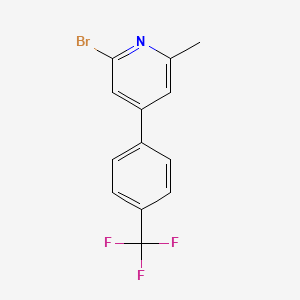
2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine
Vue d'ensemble
Description
2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the second position, a methyl group at the sixth position, and a trifluoromethyl-phenyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine typically involves the bromination of 6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the trifluoromethyl-phenyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution Reactions: Formation of 2-amino-6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine, 2-thio-6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine, etc.
Oxidation Reactions: Formation of 2-bromo-6-formyl-4-(4-trifluoromethyl-phenyl)-pyridine, 2-bromo-6-carboxy-4-(4-trifluoromethyl-phenyl)-pyridine, etc.
Reduction Reactions: Formation of 6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine, 2-bromo-6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine derivatives, etc.
Applications De Recherche Scientifique
2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and mechanisms, particularly those involving halogenated pyridines.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethyl-phenyl group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-4-methyl-6-nitrophenol
- 2,6-Dibromo-4-(trifluoromethyl)aniline
Uniqueness
2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine is unique due to the specific arrangement of its substituents on the pyridine ring. The presence of both a bromine atom and a trifluoromethyl-phenyl group imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H9BrF3N |
|---|---|
Poids moléculaire |
316.12 g/mol |
Nom IUPAC |
2-bromo-6-methyl-4-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H9BrF3N/c1-8-6-10(7-12(14)18-8)9-2-4-11(5-3-9)13(15,16)17/h2-7H,1H3 |
Clé InChI |
SOQHCZARIFARNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)Br)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylthiazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B8318683.png)
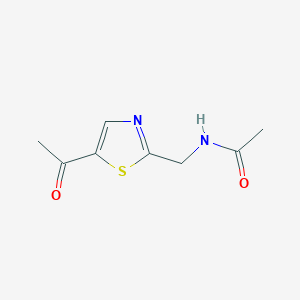
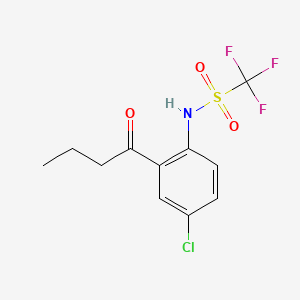
![1-Chloro-4-[(4-methoxybenzyl)oxy]-2-nitrobenzene](/img/structure/B8318707.png)
![4-[3-Chloro-4-(benzyloxy)anilino]-6-aminopyrimidine-5-carbaldehyde](/img/structure/B8318711.png)
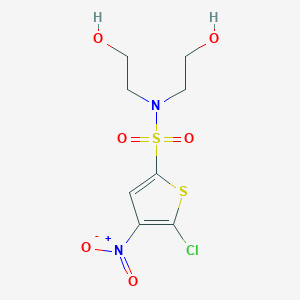
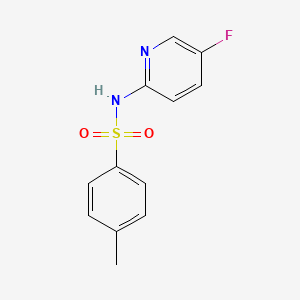
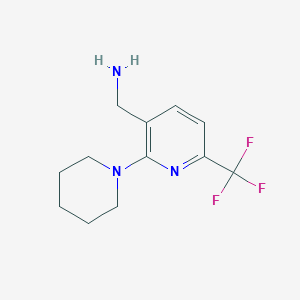

![Ethyl 6-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8318741.png)


